molecular formula C8H13ClO4S B2358242 Methyl 1-(2-chlorosulfonylethyl)cyclobutane-1-carboxylate CAS No. 2167540-69-2

Methyl 1-(2-chlorosulfonylethyl)cyclobutane-1-carboxylate

Cat. No. B2358242
M. Wt: 240.7
InChI Key: WCUQUZOYSVNZMC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of MCSC is C8H13ClO4S. It has a cyclobutane ring, which is a ring of carbon atoms . The InChI code for MCSC is 1S/C6H9ClO4S/c1-11-5 (8)6 (3-2-4-6)12 (7,9)10/h2-4H2,1H3 .


Physical And Chemical Properties Analysis

MCSC has a molecular weight of 240.7. It’s an organosulfur compound, which means it contains sulfur. The compound is in liquid form and should be stored at -10 degrees .

Scientific Research Applications

Stereodivergent Syntheses

Methyl 1-(2-chlorosulfonylethyl)cyclobutane-1-carboxylate has been utilized in stereodivergent syntheses. For instance, Izquierdo et al. (2002) achieved the efficient synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate, a β-amino acid derivative, starting from a cyclobutane-based carboxylic acid. This process led to enantiomeric β-amino acids that were used to synthesize bis(cyclobutane) β-dipeptides, marking the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).

Anionic Polymerization

The compound has been used in anionic polymerization studies. Kitayama et al. (2004) reported the polymerization of methyl cyclobutene-1-carboxylate (MHCB) by anionic addition polymerization. This process yielded a polymer with a cyclobutane ring in the main chain, displaying unique thermal reactions through ring opening, forming C=C bonds between successive monomer units (Kitayama et al., 2004).

Crystal Structure Analysis

The crystal structure of related cyclobutane derivatives has been studied, which is relevant for understanding molecular conformations and interactions. Razin et al. (2007) investigated the structure of diastereomeric methyl-7-methoxy-7-phenyl-6-endo-halobicyclo[3.1.1]heptane-6-exo-carboxylates and their analogs, providing insights into the geometrical parameters of the carbon framework (Razin et al., 2007).

Photocycloaddition Reactions

Methyl 1-(2-chlorosulfonylethyl)cyclobutane-1-carboxylate's derivatives have been studied for photocycloaddition reactions. Sakamoto et al. (2012) conducted studies on methyl chromonecarboxylates and their reactions with various alkenes, forming cyclobutane type adducts, which are crucial for understanding photochemical reactivities (Sakamoto et al., 2012).

Safety And Hazards

MCSC is classified as a dangerous substance, as indicated by the GHS05 pictogram . It can cause severe skin burns and eye damage . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

methyl 1-(2-chlorosulfonylethyl)cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO4S/c1-13-7(10)8(3-2-4-8)5-6-14(9,11)12/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUQUZOYSVNZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-chlorosulfonylethyl)cyclobutane-1-carboxylate

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